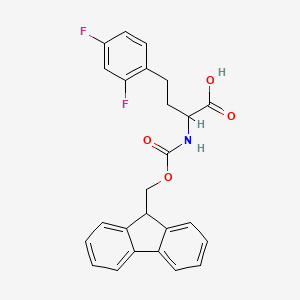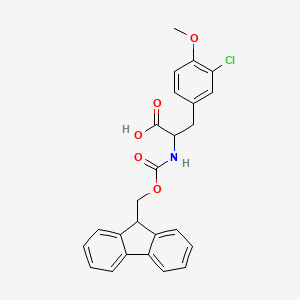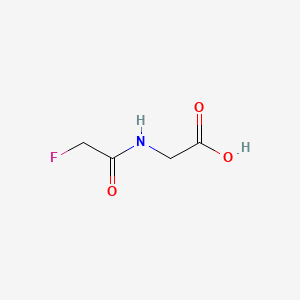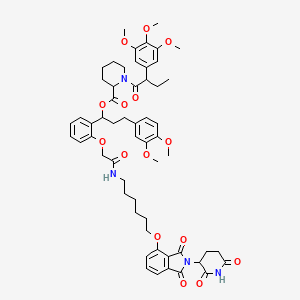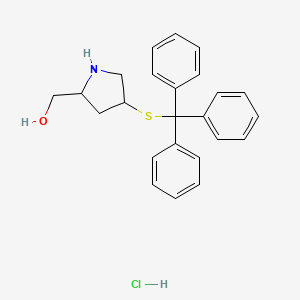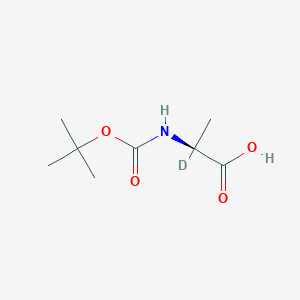
L-Alanine-2-D1-N-T-boc
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alanine is one of the non-essential amino acids for humans and plays a key role in the glucose-alanine cycle. The compound is used in various scientific research applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
L-Alanine-2-D1-N-T-boc can be synthesized using excess Boc2O (di-tert-butyl dicarbonate) and DMAP (4-Dimethylaminopyridine) directly from NH4Cl (ammonium chloride) via nitridotricarbonic acid tri-tert-butyl ester (Boc3N). This method is ideal for the preparation of Boc-protected amino acids as it allows for selective cleavage by aminolysis .
Industrial Production Methods
The industrial production of this compound involves the use of stable isotope labeling techniques. This allows for the production of small molecule compounds labeled with stable isotopes, which can be used as chemical references for chemical identification, qualitative, quantitative detection, and more.
Chemical Reactions Analysis
Types of Reactions
L-Alanine-2-D1-N-T-boc undergoes various types of reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be performed to modify the compound’s structure.
Substitution: Substitution reactions are common, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The conditions for these reactions vary depending on the desired product and the specific reaction being performed .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may result in the replacement of specific functional groups .
Scientific Research Applications
L-Alanine-2-D1-N-T-boc has a wide range of scientific research applications, including:
Chemistry: Used as a chemical reference for chemical identification and detection.
Biology: Plays a role in metabolic research, allowing researchers to study metabolic pathways in vivo.
Medicine: Used in clinical diagnostics and imaging.
Industry: Employed in the production of stable isotope-labeled compounds for various industrial applications.
Mechanism of Action
The mechanism of action of L-Alanine-2-D1-N-T-boc involves its role in the glucose-alanine cycle. Alanine is converted to pyruvate, which then enters the citric acid cycle. The compound’s effects are mediated through its interaction with specific molecular targets and pathways involved in amino acid metabolism.
Comparison with Similar Compounds
Similar Compounds
L-Alanine-N-T-boc: The unlabelled version of L-Alanine-2-D1-N-T-boc.
N-(tert-Butoxycarbonyl)-L-alanine: Another Boc-protected amino acid with similar properties.
Uniqueness
This compound is unique due to its stable isotope labeling, which allows for its use in specialized research applications that require precise tracking and identification of metabolic pathways.
Properties
Molecular Formula |
C8H15NO4 |
|---|---|
Molecular Weight |
190.22 g/mol |
IUPAC Name |
(2S)-2-deuterio-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C8H15NO4/c1-5(6(10)11)9-7(12)13-8(2,3)4/h5H,1-4H3,(H,9,12)(H,10,11)/t5-/m0/s1/i5D |
InChI Key |
QVHJQCGUWFKTSE-VXNMYXNSSA-N |
Isomeric SMILES |
[2H][C@](C)(C(=O)O)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C(=O)O)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


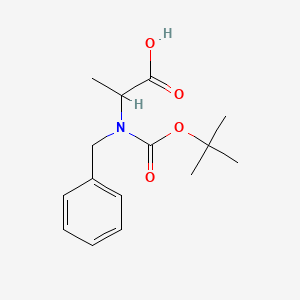
![acetic acid;[9-(4-aminobutyl)-3-benzyl-12-(1H-indol-3-ylmethyl)-2,5,8,11,14,17-hexaoxo-15-phenyl-6-[(4-phenylmethoxyphenyl)methyl]-1,4,7,10,13,16-hexazabicyclo[16.3.0]henicosan-20-yl] N-(2-aminoethyl)carbamate](/img/structure/B12304003.png)


![tert-butyl 1-{N-[15-(tert-butoxy)-15-oxo-3,6,9,12-tetraoxapentadecan-1-yl]-6-[(4R,5S)-5-methyl-2-oxoimidazolidin-4-yl]hexanamido}-3,6,9,12-tetraoxapentadecan-15-oate](/img/structure/B12304024.png)
![(8S,9S,10R,13R,14S,17S)-17-(1-hydroxyethyl)-13-methyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B12304025.png)
![(2S)-2-[3-(hexadecanoylamino)propanoylamino]-3-(1h-imidazol-5-yl)propanoic acid](/img/structure/B12304039.png)


